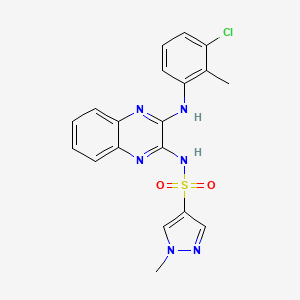
N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H17ClN6O2S and its molecular weight is 428.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
N-(3-((3-chloro-2-methylphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide, due to its complex structure, participates in various chemical reactions, showcasing its potential in the synthesis of novel chemical compounds. A noteworthy application is in the green and efficient regioselective synthesis of novel compounds through a straightforward approach. This process highlights the chemical's role in ring expansion reactions facilitated by environmentally benevolent catalysts, resulting in excellent yield, practical simplicity, and high regioselectivity without the need for extraction and chromatographic purification steps (Poomathi et al., 2015).
Metabolic Studies
In the context of metabolic studies, this chemical has been involved in research examining the phase II activation of N-hydroxylamines of certain carcinogenic heterocyclic amines produced during the cooking of meat. The study provides insights into the metabolic activation pathways that involve cytochrome P450-mediated N-oxidation and phase II esterification, which are crucial for understanding the genotoxicity of these compounds (Davis et al., 1993).
Anticancer Research
Moreover, the chemical serves as a foundational structure in the development of novel amsacrine-like derivatives for anticancer research. Preliminary biological evaluations have indicated that replacing certain moieties within this chemical structure can significantly impact its anticancer activity and its ability to intercalate into double-stranded DNA, underscoring the importance of the acridine moiety in determining biological activity (Chilin et al., 2009).
Antibacterial Activity
Research also explores its potential in synthesizing quinoxaline sulfonamides with notable antibacterial activity. Through a catalyst-free process in ethanol, different quinoxalines were synthesized and further reacted to produce quinoxaline sulfonamides. These compounds demonstrated significant antibacterial activities against various strains, highlighting the compound's utility in developing new antibacterial agents (Alavi et al., 2017).
Mécanisme D'action
Target of Action
The primary target of this compound is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the brain, particularly those related to mood and anxiety .
Mode of Action
The compound acts by antagonizing the 5-HT3 receptors . This means it binds to these receptors and inhibits their function . The antagonism of this receptor results in changes in neuronal activity .
Biochemical Pathways
The antagonism of the 5-HT3 receptor affects the serotonergic system, which is involved in various physiological processes such as mood regulation, anxiety, and depression . The inhibition of these receptors in specific areas of the brain, such as the amygdala and DRN, causes a decrease in local neuronal activity .
Result of Action
The result of the compound’s action is the attenuation of anxiety-like behavior . By inhibiting the function of 5-HT3 receptors, the compound can modulate the serotonergic system and potentially alleviate symptoms of anxiety .
Propriétés
IUPAC Name |
N-[3-(3-chloro-2-methylanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2S/c1-12-14(20)6-5-9-15(12)22-18-19(24-17-8-4-3-7-16(17)23-18)25-29(27,28)13-10-21-26(2)11-13/h3-11H,1-2H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJONBYQMQQTXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
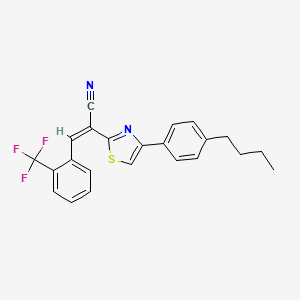
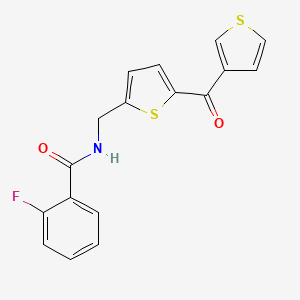
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)
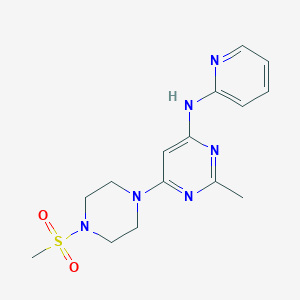
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)
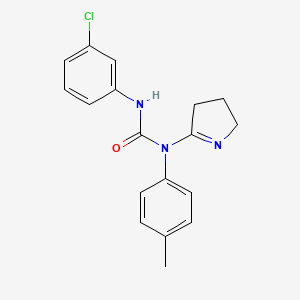

![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)

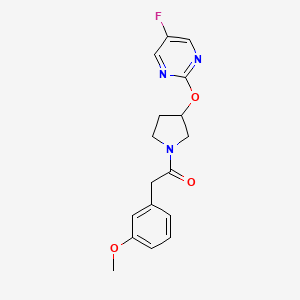
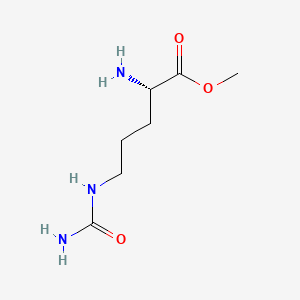

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2774674.png)
